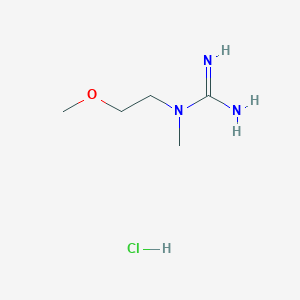
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Overview
Description
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C6H8F3N3 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound could potentially involve the trifluoromethylation of carbon-centered radical intermediates . Another possible method could involve the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor . This strategy has been used to synthesize a wide range of secondary trifluoromethylated alkyl bromides in good to excellent yields with broad functional group tolerance .Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The compound has a molecular weight of 179.14 g/mol.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases . The compound has a molecular weight of 179.14 g/mol.Scientific Research Applications
1. Structural and Molecular Analysis
- A study by Dolzhenko et al. (2010) examined a compound with a 1,2,4-triazole structure, focusing on its molecular structure and stabilization through intramolecular hydrogen bonding. This research provides insights into the structural characteristics of triazole compounds, which could be relevant for understanding the properties of 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole (Dolzhenko et al., 2010).
2. Synthesis and Chemical Reactions
- Peng and Zhu (2003) reported on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, providing insights into the chemical reactions and synthesis methods that could be applicable to similar compounds like this compound (Peng & Zhu, 2003).
3. Antioxidative Activity
- Tumosienė et al. (2014) synthesized S-substituted derivatives of 1,2,4-triazole-5-thiones and evaluated their free radical scavenging activity. This study suggests potential antioxidative applications for triazole derivatives (Tumosienė et al., 2014).
4. Antimicrobial Activity
- Holla et al. (2005) synthesized and evaluated the antimicrobial activity of substituted 1,2,3-triazoles, indicating the potential of triazole derivatives in developing antimicrobial agents (Holla et al., 2005).
5. Novel Synthesis Techniques
- Zhang et al. (2013) described a novel synthesis method for 1,4,5-trisubstituted 1,2,3-triazoles, which may be relevant for synthesizing variants such as this compound (Zhang et al., 2013).
6. Luminescent and Nonlinear Optical Properties
- Nadeem et al. (2017) conducted a study on the luminescent and nonlinear optical properties of a triazole derivative, which could inform research into the optical applications of triazole compounds (Nadeem et al., 2017).
Future Directions
The future directions of research involving 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole could potentially involve further exploration of the trifluoromethylation of carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, and recent advances in this area could pave the way for new developments .
Properties
IUPAC Name |
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-2-4-10-5(12-11-4)3-6(7,8)9/h2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOKFVJEYIEYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B1376583.png)
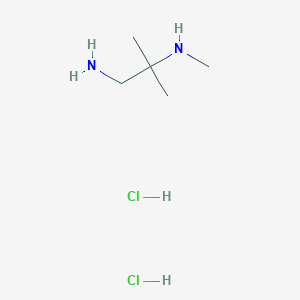
![[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1376588.png)
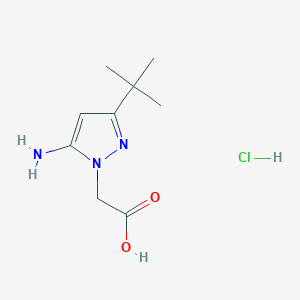
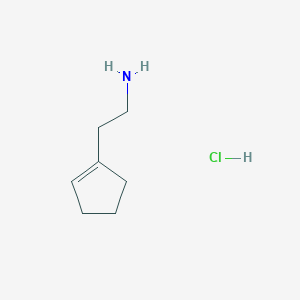
![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B1376593.png)
![1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B1376594.png)
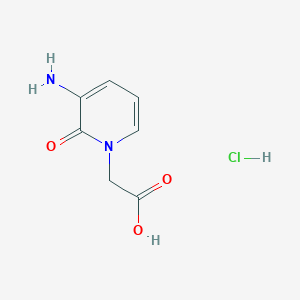
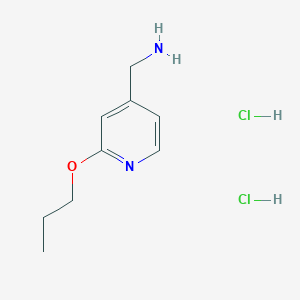
![[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1376599.png)



